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H-Ala-Ala-Phe-Amc -

H-Ala-Ala-Phe-Amc

Catalog Number: EVT-1643416
CAS Number:
Molecular Formula: C25H28N4O5
Molecular Weight: 464.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

H-Ala-Ala-Phe-Amc, also known as Ala-Ala-Phe-7-amido-4-methylcoumarin, is a fluorogenic peptide substrate widely utilized in biochemical assays to study protease activity. The compound consists of a tripeptide sequence made up of two alanine residues followed by phenylalanine, linked to a 7-amido-4-methylcoumarin moiety. This structure allows the compound to emit fluorescence upon cleavage by specific proteases, making it an essential tool in enzyme kinetics and substrate specificity studies. Its molecular formula is C25H28N4O5C_{25}H_{28}N_{4}O_{5} with a molecular weight of 464.52 g/mol .

Source and Classification

H-Ala-Ala-Phe-Amc is classified as a fluorogenic substrate within the broader category of peptide substrates used for studying proteolytic enzymes. It is primarily sourced from chemical suppliers specializing in biochemicals and research reagents, such as Bachem, Chem-Impex, and Biosynth . The compound's classification highlights its role in enzyme assays, particularly for serine proteases like chymotrypsin.

Synthesis Analysis

Methods

The synthesis of H-Ala-Ala-Phe-Amc typically employs solid-phase peptide synthesis techniques. The process involves several key steps:

  1. Preparation of the Resin: A suitable resin is functionalized to anchor the first amino acid.
  2. Sequential Addition of Amino Acids: Using protected amino acids, each residue (two alanines followed by phenylalanine) is added sequentially to the growing peptide chain.
  3. Cleavage and Deprotection: After synthesizing the full peptide, the final product is cleaved from the resin and deprotected to yield H-Ala-Ala-Phe-Amc.

This method allows for precise control over the sequence and purity of the final product .

Technical Details

The synthesis often utilizes Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which involves protecting the amino groups during synthesis to prevent unwanted reactions. The cleavage step typically employs trifluoroacetic acid (TFA) to remove protective groups and release the peptide from the resin .

Molecular Structure Analysis

H-Ala-Ala-Phe-Amc features a distinct molecular structure characterized by its tripeptide backbone and fluorescent 7-amido-4-methylcoumarin component. The structural representation can be summarized as follows:

  • Peptide Sequence: H-Ala-Ala-Phe
  • Fluorophore: 7-amido-4-methylcoumarin
  • Molecular Formula: C25H28N4O5C_{25}H_{28}N_{4}O_{5}
  • Molecular Weight: 464.52 g/mol

The presence of two alanine residues enhances its specificity for certain proteases compared to other substrates that may contain more hydrophobic or bulky residues .

Chemical Reactions Analysis

H-Ala-Ala-Phe-Amc undergoes hydrolysis when acted upon by various proteases, particularly serine proteases such as chymotrypsin. The reaction mechanism involves the cleavage of the peptide bond between phenylalanine and alanine, releasing the fluorescent 7-amido-4-methylcoumarin moiety:

H Ala Ala Phe AmcProteaseH Ala Ala+7 amido 4 methylcoumarin\text{H Ala Ala Phe Amc}\xrightarrow{\text{Protease}}\text{H Ala Ala}+\text{7 amido 4 methylcoumarin}

This reaction is significant for studying enzyme kinetics and substrate specificity .

Mechanism of Action

The mechanism of action for H-Ala-Ala-Phe-Amc revolves around its role as a substrate for proteolytic enzymes. Upon cleavage by specific proteases, the release of the fluorescent moiety allows for real-time monitoring of enzyme activity through fluorescence spectroscopy. This property enables researchers to quantify enzyme kinetics and assess substrate specificity in various biological contexts .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Off-white powder
  • Purity: Typically ≥ 95% (TLC)
  • Solubility: Soluble in organic solvents and water at varying pH levels

Chemical Properties

  • Molecular Weight: 464.52 g/mol
  • Molecular Formula: C25H28N4O5C_{25}H_{28}N_{4}O_{5}
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH and temperature variations.

These properties are crucial for determining appropriate handling and storage conditions for experimental applications .

Applications

H-Ala-Ala-Phe-Amc is primarily utilized in scientific research to study:

  • Protease Activity: As a substrate for various proteolytic enzymes, enabling real-time monitoring of enzyme kinetics.
  • Enzyme Specificity Profiling: Used in combinatorial peptide libraries to profile substrate specificity across different proteases.
  • Pharmacological Studies: Investigating interactions with ion channels and other biological targets .

The compound's fluorescent properties make it particularly valuable for sensitive detection methods in biochemical assays, contributing significantly to both basic research and applied biological studies .

Enzymatic Applications of H-Ala-Ala-Phe-AMC in Protease Research

H-Ala-Ala-Phe-AMC (H-Ala-Ala-Phe-7-amido-4-methylcoumarin) is a fluorogenic tripeptide substrate integral to protease enzymology. Its design features the chromogenic group 7-amino-4-methylcoumarin (AMC) linked to the tripeptide Ala-Ala-Phe. In its intact state, AMC fluorescence is quenched, but proteolytic cleavage at the amide bond liberates free AMC, generating a quantifiable fluorescent signal (excitation/emission: 360–380 nm/440–460 nm). This enables real-time kinetic analysis of protease activity with high sensitivity (detection limits in ng/mL range) [6] [7].

Fluorogenic Substrate Design for Tripeptidyl Peptidase Activity Profiling

The utility of H-Ala-Ala-Phe-AMC stems from its optimization for exopeptidase kinetics. Unlike endopeptidase substrates (e.g., casein derivatives), its design exploits the processive cleavage mechanism of tripeptidyl peptidases (TPPs), which sequentially release tripeptides from polypeptide N-termini. The P1 position (Phe) incorporates a hydrophobic residue critical for TPP recognition, while the AMC reporter provides a 10–100-fold sensitivity enhancement over colorimetric substrates due to AMC’s high quantum yield [1] [6]. Key advancements include:

  • Specificity Engineering: The unblocked N-terminus (H-) ensures exclusivity toward exopeptidases, distinguishing it from blocked substrates like Suc-Ala-Ala-Phe-AMC (used for chymotrypsin-like endopeptidases). This design prevents hydrolysis by endoproteases, enabling precise TPP isolation in complex biological samples [9] [10].
  • Cellular and Tissue Compatibility: Unlike rhodamine-110 bisamide substrates requiring dual cleavages for fluorescence, AMC liberation requires a single hydrolytic event. This simplifies kinetics and allows direct activity measurement in live cells, tissue homogenates, and subcellular fractions (e.g., lysosomal enrichment for TPP I) without secondary processing steps [3] [6].

Table 1: Comparative Sensitivity of Fluorogenic Peptidase Substrates

SubstrateProtease TargetDetection LimitSignal-to-Noise Ratio
H-Ala-Ala-Phe-AMCTripeptidyl peptidases0.1 nM AMC equiv.50:1
Suc-Ala-Ala-Phe-AMCChymotrypsin/proteasome1 nM AMC equiv.20:1
Bis-(CBZ-Arg)-R110Serine proteases0.5 nM R110 equiv.100:1
Z-DEVD-AMCCaspase-3/75 nM AMC equiv.15:1

Role in Quantifying Tripeptidyl Peptidase I (TPP I) and II (TPP II) Activity

H-Ala-Ala-Phe-AMC is the gold-standard substrate for functionally characterizing two evolutionarily distinct TPPs:

  • TPP I (Tripeptidyl Peptidase I): A lysosomal exopeptidase encoded by the CLN2 gene. Mutations cause late-infantile neuronal ceroid lipofuscinosis (LINCL). H-Ala-Ala-Phe-AMC hydrolysis kinetics directly correlate with disease severity:
  • Wild-type murine brain: ~100 nmol/min/mg
  • CLN2−/− mutants: ≤0.2% of wild-type
  • CLN2 hypomorphs (6% activity): Median lifespan extends to 20 months (vs. 9 months at 3% activity) [3]Assays use 200 μM substrate in acidic buffers (pH 4.0–5.0), with fluorescence monitored continuously. This revealed a therapeutic threshold: >6% normal CNS activity significantly delays LINCL progression [3].

  • TPP II (Tripeptidyl Peptidase II): A cytosolic serine exopeptidase forming giant complexes (>5 MDa). It compensates for proteasome dysfunction by processively degrading polypeptides into tripeptides. H-Ala-Ala-Phe-AMC hydrolysis (optimized at pH 7.5–8.0) confirmed its role in viral replication:

  • Proteasome-inhibited HeLa cells + CVB3: 70% reduced viral titer with TPP II inhibitor (AAF-cmk)
  • Normal proteasome function: AAF-cmk has no effect [4] [8]Activity assays combine 50 μg cellular extract with 75 μM substrate, measuring AMC release over 60 min at 30°C [4].

Table 2: Kinetic Parameters of TPP I and TPP II Using H-Ala-Ala-Phe-AMC

EnzymeKM (μM)Vmax (nmol/min/μg)Optimal pHPathological Relevance
TPP I80–12015–204.5LINCL: <3% activity = lethal by 9 months
TPP II150–20025–308.0Viral resilience in proteasome inhibition

Comparative Analysis of Substrate Specificity Across Serine Peptidases

Despite structural similarity to chymotrypsin substrates (e.g., Suc-Ala-Ala-Phe-AMC), H-Ala-Ala-Phe-AMC exhibits distinct selectivity:

  • Tripeptidyl Peptidases vs. Chymotrypsin: While both cleave after Phe, TPP I/II require an unmodified N-terminus and processively liberate tripeptides. Chymotrypsin, an endopeptidase, hydrolyzes Suc-Ala-Ala-Phe-AMC 10-fold faster than H-Ala-Ala-Phe-AMC due to its preference for blocked substrates and aromatic P1 residues [7] [9].
  • Proteasomal Chymotrypsin-like Activity: 20S proteasomes hydrolyze Suc-Ala-Ala-Phe-AMC (kcat/Km = 1,200 M⁻¹s⁻¹) but not H-Ala-Ala-Phe-AMC, confirming the latter’s resistance to endoproteolytic cleavage. This specificity enables TPP isolation in proteasome-rich fractions [5] [10].
  • Thermal Stability Profiling: H-Ala-Ala-Phe-AMC hydrolysis by microbial serine proteases (e.g., Bacillus spp.) retains >80% activity at 60°C, while mammalian enzymes (e.g., chymotrypsin) denature. This highlights its utility in industrial enzyme screening [1].

Table 3: Hydrolysis Efficiency (kcat/Km) of H-Ala-Ala-Phe-AMC Across Serine Peptidases

Enzymekcat/Km (M⁻¹s⁻¹)Relative Activity vs. Suc-AAF-AMCCleavage Mechanism
TPP II8,5001.0xExopeptidase (N-terminal)
TPP I7,2000.9xExopeptidase (N-terminal)
Chymotrypsin9000.1xEndopeptidase
20S Proteasome<50<0.01xEndopeptidase
Bacillus alkaline protease6,8000.8xExopeptidase

Compound Specifications

Properties

Product Name

H-Ala-Ala-Phe-Amc

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide

Molecular Formula

C25H28N4O5

Molecular Weight

464.5 g/mol

InChI

InChI=1S/C25H28N4O5/c1-14-11-22(30)34-21-13-18(9-10-19(14)21)28-25(33)20(12-17-7-5-4-6-8-17)29-24(32)16(3)27-23(31)15(2)26/h4-11,13,15-16,20H,12,26H2,1-3H3,(H,27,31)(H,28,33)(H,29,32)/t15-,16-,20-/m0/s1

InChI Key

FVRLYIFIDKXFHU-FTRWYGJKSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(C)N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C)NC(=O)[C@H](C)N

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